molecular formula C13H12N4O2S B5497210 5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B5497210
M. Wt: 288.33 g/mol
InChI Key: YFZJZERXOZIQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that features a pyrrolidine ring fused with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Safety and Hazards

While specific safety and hazard information for “5-oxo-1-phenyl-N-1,3,4-thiadiazol-2-ylpyrrolidine-3-carboxamide” is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties .

Future Directions

1,3,4-thiadiazole derivatives have shown a wide range of biological activities, making them an interesting group in medicinal chemistry . Future research could focus on further exploring the biological activities of these compounds and their potential applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid. This reaction can be carried out under solvent-free conditions or with the addition of acetic acid at temperatures ranging from 140°C to 150°C . The resulting product is a series of heterocyclic ensembles that can be further utilized in the synthesis of biologically active compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and appropriate catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring and a thiadiazole moiety

Properties

IUPAC Name

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-11-6-9(12(19)15-13-16-14-8-20-13)7-17(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZJZERXOZIQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.